N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-chloro-2-methylaniline and 4-methylpiperazine.
Step 1: Formation of an intermediate by reacting 4-chloro-2-methylaniline with a suitable pteridine precursor under controlled conditions.
Step 2: The intermediate is then reacted with 4-methylpiperazine to form the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of solvents that maximize yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of corresponding pteridine oxides.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
- N-(4-chloro-2-methylphenyl)-2-(piperazin-1-yl)pteridin-4-amine
Comparison:
- Structural Differences: Variations in the substituents on the phenyl or piperazine rings.
- Unique Properties: N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine may exhibit unique biological activity or chemical reactivity due to its specific substituents.
This compound’s uniqueness lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7/c1-12-11-13(19)3-4-14(12)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(2)8-10-26/h3-6,11H,7-10H2,1-2H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPBAOCJIRQYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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